

Technical Guide: Methyl 3-(methylsulfonyl)benzoate - Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

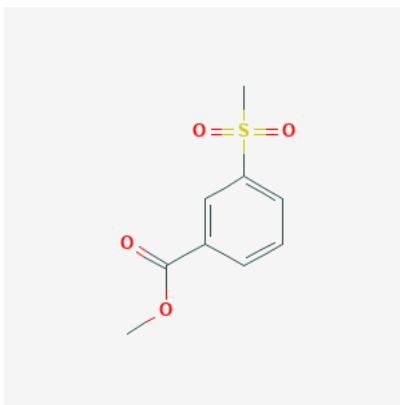
Compound Name: **Methyl 3-(methylsulfonyl)benzoate**

Cat. No.: **B1312412**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for **Methyl 3-(methylsulfonyl)benzoate**. The information is curated for professionals in chemical research and drug development, with a focus on clear, actionable data and methodologies.


Chemical Structure and Properties

Methyl 3-(methylsulfonyl)benzoate is an organic compound with the chemical formula $C_9H_{10}O_4S$.^[1] Its structure features a benzene ring substituted with a methyl ester group (-COOCH₃) and a methylsulfonyl group (-SO₂CH₃) at the meta position.

IUPAC Name: **methyl 3-(methylsulfonyl)benzoate**^[1]

Molecular Weight: 214.24 g/mol ^[1]

A 2D representation of the chemical structure is provided below:

Synthesis of Methyl 3-(methylsulfonyl)benzoate

The primary route for the synthesis of **Methyl 3-(methylsulfonyl)benzoate** is through the Fischer esterification of 3-(methylsulfonyl)benzoic acid with methanol, utilizing a strong acid as a catalyst. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Workflow

The logical flow of the synthesis process is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl 3-(methylsulfonyl)benzoate**.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard Fischer esterification methods. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

- 3-(methylsulfonyl)benzoic acid
- Methanol (anhydrous)

- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution)
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(methylsulfonyl)benzoic acid and an excess of anhydrous methanol.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess methanol under reduced pressure.
 - Dissolve the residue in an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: The crude **Methyl 3-(methylsulfonyl)benzoate** can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Information

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Role
3-(methylsulfonyl)benzoic acid	C ₈ H ₈ O ₄ S	200.21	Starting Material
Methanol	CH ₄ O	32.04	Reagent/Solvent
Sulfuric Acid	H ₂ SO ₄	98.08	Catalyst
Methyl 3-(methylsulfonyl)benzoate	C ₉ H ₁₀ O ₄ S	214.24	Product

Note: Specific quantitative data for yields are not consistently reported in publicly available literature and should be determined empirically.

Table 2: Physicochemical and Spectroscopic Data

Property	Data
Physical State	Solid
Melting Point	Not available in cited literature. For the starting material, 3-(methylsulfonyl)benzoic acid, the melting point is reported as 230-238 °C.
Boiling Point	Not available in cited literature.
¹ H NMR (CDCl ₃)	Predicted chemical shifts: Aromatic protons would appear in the range of 7.5-8.5 ppm. The methyl ester protons (-OCH ₃) would be a singlet around 3.9 ppm. The methylsulfonyl protons (-SO ₂ CH ₃) would be a singlet around 3.1 ppm.
¹³ C NMR (CDCl ₃)	Predicted chemical shifts: The carbonyl carbon of the ester would be around 165 ppm. Aromatic carbons would appear in the 125-140 ppm range. The methyl ester carbon would be around 53 ppm, and the methylsulfonyl carbon would be around 45 ppm.
IR (Infrared Spectroscopy)	Expected characteristic peaks: A strong absorption band for the C=O stretch of the ester at ~1720 cm ⁻¹ . Strong bands for the S=O stretches of the sulfonyl group around 1320 cm ⁻¹ and 1150 cm ⁻¹ . C-O stretching of the ester between 1300-1100 cm ⁻¹ . Aromatic C-H stretching just above 3000 cm ⁻¹ .

Disclaimer: The spectroscopic data provided is predictive and based on the analysis of similar compounds. Experimental verification is essential for accurate characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-(methylsulfonyl)benzoate | C9H10O4S | CID 6432252 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Methyl 3-(methylsulfonyl)benzoate - Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312412#methyl-3-methylsulfonyl-benzoate-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com